

Technical Whitepaper: (1-Benzylpiperidin-2-yl)methanol (CAS 85387-43-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Benzylpiperidin-2-yl)methanol

Cat. No.: B1271878

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information. **(1-Benzylpiperidin-2-yl)methanol** is intended for laboratory research use only.

Introduction

(1-Benzylpiperidin-2-yl)methanol, with CAS number 85387-43-5, is a substituted piperidine derivative. The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas. The benzyl group and the hydroxymethyl substituent on the piperidine ring of this compound offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential biological activities. While specific biological data for **(1-Benzylpiperidin-2-yl)methanol** is limited in publicly accessible literature, the known activities of its structural isomers and other benzylpiperidine derivatives suggest its potential as a precursor for novel therapeutics, particularly in the area of neurological disorders.

Chemical and Physical Properties

The available data for **(1-Benzylpiperidin-2-yl)methanol** is summarized in the table below.

Property	Value	Source
CAS Number	85387-43-5	N/A
Molecular Formula	C13H19NO	N/A
Molecular Weight	205.30 g/mol	[1]
Appearance	Liquid	[1]
Purity	≥95%	[1]
Synonyms	1-Benzyl-2-(hydroxymethyl)piperidine, 1-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]benzene	[1]
Boiling Point	107 °C at 2 mmHg	

Synthesis of (1-Benzylpiperidin-2-yl)methanol

A known method for the synthesis of **(1-Benzylpiperidin-2-yl)methanol** involves the N-alkylation of 2-piperidinemethanol with benzyl chloride.

Experimental Protocol

Materials:

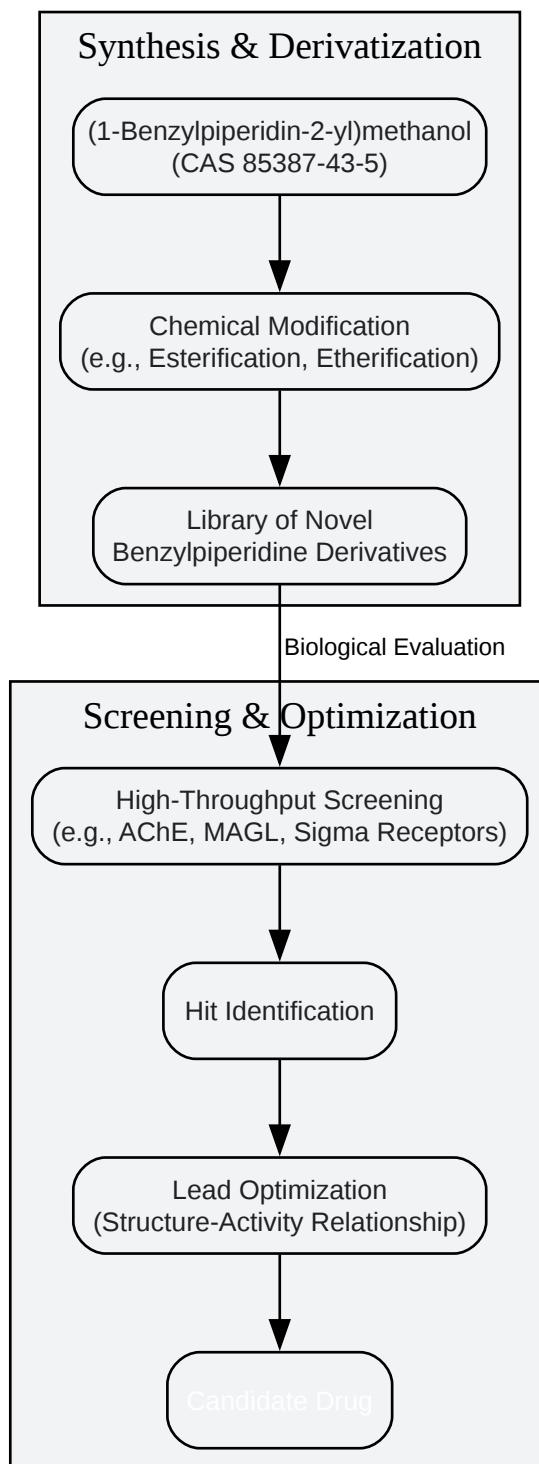
- 2-Piperidinemethanol
- Benzyl chloride
- Triethylamine
- Toluene

Procedure:

- A mixture of 12.9 g of 2-piperidinemethanol, 13.2 g of benzyl chloride, 10.5 g of triethylamine, and 50 ml of toluene is prepared.

- The reaction mixture is stirred at reflux for 4 hours.
- After cooling, the mixture is filtered to remove triethylamine hydrochloride salt.
- The filtrate is concentrated under reduced pressure.
- The resulting residue is distilled under reduced pressure (107 °C at 2 mmHg) to yield **(1-Benzylpiperidin-2-yl)methanol**.

Expected Yield: 11.3 g (52.9%)


Potential Applications in Drug Discovery and Chemical Biology

While direct biological activity data for **(1-Benzylpiperidin-2-yl)methanol** is not widely reported, its structural features suggest its utility as a scaffold for the synthesis of novel bioactive compounds. The hydroxyl group can be a site for esterification or etherification, and the benzyl group can be modified or replaced. The piperidine ring itself is a key pharmacophore in many centrally active agents.

Research on structurally related benzylpiperidine derivatives has revealed their potential as:

- Cholinesterase Inhibitors: The 1-benzylpiperidine moiety is a core component of compounds designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant targets for Alzheimer's disease.[2]
- Monoacylglycerol Lipase (MAGL) Inhibitors: Benzylpiperidine derivatives are being explored as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for neurodegenerative diseases and cancer.
- Sigma Receptor Ligands: N-benzylpiperidine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of central nervous system disorders.

The following diagram illustrates a conceptual workflow for utilizing **(1-Benzylpiperidin-2-yl)methanol** as a starting material in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the use of **(1-Benzylpiperidin-2-yl)methanol** in drug discovery.

General Characterization Protocols for Piperidine Derivatives

The structural confirmation of **(1-Benzylpiperidin-2-yl)methanol** and its derivatives would typically involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR: Acquire the proton NMR spectrum. Signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. The benzyl and hydroxymethyl protons will have characteristic shifts.
- ¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments.

Mass Spectrometry (MS)

- Technique: Electrospray ionization (ESI) is a suitable method for these types of compounds.
- Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.
- Analysis: Determine the mass-to-charge ratio (m/z) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

(1-Benzylpiperidin-2-yl)methanol is a valuable chemical intermediate with significant potential for application in drug discovery and development. While direct biological data on this specific compound is scarce, the extensive research into related benzylpiperidine derivatives highlights promising avenues for the design and synthesis of novel therapeutic agents, particularly for neurological disorders. The synthetic accessibility and the presence of versatile chemical handles make **(1-Benzylpiperidin-2-yl)methanol** an attractive starting point for the generation

of compound libraries for biological screening. Further research into the biological effects of derivatives of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Benzylpiperidin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Whitepaper: (1-Benzylpiperidin-2-yl)methanol (CAS 85387-43-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271878#1-benzylpiperidin-2-yl-methanol-cas-number-85387-43-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com